(2R,4R)-1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,4R)-4-methoxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-7-12(13(16)17)15(8-11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQAKAAEVLROCY-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175240 | |
| Record name | 1-(Phenylmethyl) (2R,4R)-4-methoxy-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200184-91-4 | |
| Record name | 1-(Phenylmethyl) (2R,4R)-4-methoxy-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200184-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl) (2R,4R)-4-methoxy-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.
Protection of Amino Group: The amino group of the pyrrolidine is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure or through the hydrolysis of an ester precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group serves as a temporary amine protector and is selectively removed under catalytic hydrogenation or acidic conditions:
Mechanistic Insight :
Hydrogenolysis cleaves the Cbz group via palladium-mediated C–O bond scission, yielding toluene and CO₂ as byproducts . Acidic conditions protonate the carbamate, triggering cleavage while preserving the methoxy group .
Functionalization of the Carboxylic Acid Group
The carboxylic acid undergoes esterification, amidation, or activation for peptide coupling:
Key Findings :
-
Esterification proceeds efficiently with SOCl₂/MeOH due to the acid’s high reactivity.
-
Amidation yields depend on steric hindrance from the pyrrolidine ring’s substituents .
Modification of the Methoxy Group
The 4-methoxy group participates in demethylation or nucleophilic substitution:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C → RT | 4-Hydroxy derivative | 65% | |
| Alkylation | NaH, alkyl halide, THF, 0°C | 4-Alkoxy derivative | 55–60% |
Stereochemical Impact :
Demethylation with BBr₃ retains the (2R,4R) configuration, critical for maintaining biological activity in downstream analogs .
Ring-Opening and Rearrangement Reactions
The pyrrolidine ring undergoes controlled ring-opening under strong nucleophiles:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (6M), 100°C, 12 hrs | Linear amino acid derivative | 40% | |
| Reductive cleavage | LiAlH₄, THF, reflux | Alcohol intermediate | 30% |
Challenges :
Ring-opening often produces mixtures due to competing pathways, necessitating precise temperature control .
Stereochemical Stability
The (2R,4R) configuration is stable under mild conditions but prone to epimerization in strong acids/bases:
| Condition | Time | Epimerization (%) | Reference |
|---|---|---|---|
| HCl (1M), 25°C | 24 hrs | <5% | |
| NaOH (1M), 60°C | 6 hrs | 15–20% |
Recommendation :
Use buffered solutions (pH 4–8) to preserve stereochemical integrity during reactions .
Scientific Research Applications
Chemistry
In chemistry, (2R,4R)-1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural amino acids and peptides.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting neurological and inflammatory diseases. Its ability to act as a building block for bioactive molecules makes it a crucial component in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,4R)-1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved to reveal an active amine, which can then participate in biochemical pathways. The methoxy group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Methoxy vs. Hydroxy at C4
- (2R,4R)-1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 130930-25-5) replaces the methoxy group with a hydroxyl group. ~15-16 for -OH), impacting solubility and reactivity in coupling reactions .
- Biological Relevance : The methoxy group in the parent compound enhances metabolic stability compared to the hydroxy variant, which is more prone to oxidation or conjugation .
Fluorinated Derivatives
- Example : Fluorinated derivatives exhibit improved pharmacokinetic profiles due to reduced CYP450-mediated metabolism .
Bulky Substituents
- The compound (2S,4R)-1-((Benzyloxy)carbonyl)-4-((henicosafluorotridecyl)oxy)pyrrolidine-2-carboxylic acid () incorporates a perfluorinated chain, drastically increasing hydrophobicity (logP >5) and thermal stability. Such modifications are valuable for lipid-based drug delivery systems .
Protecting Group Variations
Key Insight : The Cbz group is preferred for orthogonal deprotection in multi-step syntheses, while tert-Boc offers stability in acidic environments. Fmoc is ideal for automated peptide synthesis .
Stereochemical Variations
Note: The (2R,4R) configuration is critical for Eribaxaban’s activity, as it aligns with the stereoelectronic requirements of the FXa active site .
Physicochemical Properties
Biological Activity
(2R,4R)-1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid, with CAS number 200184-91-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a methoxy group, contributing to its unique biological properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of leukemia cells by inducing apoptosis. In vitro assays demonstrated a significant reduction in cell viability at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 10 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 15 | Cell cycle arrest in G2/M phase |
| MCF7 (Breast) | 20 | Inhibition of estrogen receptor signaling |
The compound's mechanisms include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Disruption of normal cell cycle progression, particularly at the G2/M checkpoint.
- Inhibition of Signaling Pathways : Interference with key signaling pathways such as the PI3K/Akt pathway that is often dysregulated in cancer.
Case Studies
- Study on K562 Cells : A study published in Cancer Research explored the effects of the compound on K562 leukemia cells. The results indicated that treatment with 10 µM led to a 50% reduction in cell viability within 24 hours, primarily through apoptosis mediated by mitochondrial dysfunction.
- Breast Cancer Research : Another study focused on MCF7 breast cancer cells showed that the compound inhibited cell growth and induced cell cycle arrest. Flow cytometry analyses confirmed an increase in the percentage of cells in the G2/M phase post-treatment.
- Combination Therapy : A recent investigation assessed the efficacy of combining this compound with standard chemotherapeutics. The combination therapy resulted in enhanced cytotoxicity compared to either treatment alone, suggesting a synergistic effect.
Q & A
Basic Research Questions
Q. How is (2R,4R)-1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid synthesized?
- Methodology : The synthesis begins with (2R,4R)-4-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester. Methylation is achieved using NaH (60% w/w) and CHI in THF at 273–293 K, followed by acidic work-up (1 N HCl) and recrystallization from methanol to yield the title compound. Critical parameters include maintaining low temperatures (<278 K) during CHI addition to minimize side reactions .
Q. What analytical techniques confirm the stereochemistry and purity of this compound?
- Methodology :
- X-ray crystallography : Resolves the envelope conformation of the pyrrolidine ring (C3 deviation: ~0.5 Å) and hydrogen-bonding network (O–H···O interactions, Table 1 in ).
- NMR spectroscopy : Assigns stereochemistry via coupling constants (e.g., for vicinal protons).
- HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
Q. How is the compound purified post-synthesis?
- Methodology : The crude product is purified via recrystallization from methanol, yielding colorless single crystals. Solvent selection (methanol) optimizes crystal growth while minimizing impurities. Post-crystallization, the product is washed with cold methanol and dried under vacuum .
Q. What safety precautions are essential during handling?
- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per hazardous waste protocols .
Advanced Research Questions
Q. How can the alkylation step be optimized for stereochemical purity?
- Methodology :
- Temperature control : Maintain ≤278 K during CHI addition to suppress racemization.
- Base selection : NaH (over KCO) ensures deprotonation efficiency without side reactions.
- Solvent choice : THF enhances solubility of intermediates while stabilizing transition states.
- Monitoring : Use chiral HPLC (Chiralpak IA column, hexane/IPA eluent) to track enantiomeric excess (>99%) .
Q. What strategies prevent racemization during synthesis?
- Methodology :
- Protecting groups : The benzyloxycarbonyl (Cbz) group stabilizes the amine against nucleophilic attack, while tert-butoxycarbonyl (Boc) in intermediates minimizes β-elimination.
- Mild conditions : Avoid prolonged exposure to strong acids/bases; use buffered aqueous work-ups (pH 6–7).
- In situ monitoring : Real-time FTIR tracks carbonyl stretching (1720–1750 cm) to detect racemization .
Q. How does the pyrrolidine ring conformation influence reactivity?
- Methodology : The envelope conformation (C3 out-of-plane) creates a dihedral angle of 120.5° between the carboxyl group and pyrrolidine ring, sterically shielding the C2 position. This affects nucleophilic substitution kinetics (e.g., slower acylation at C2 vs. C4). Computational studies (DFT, B3LYP/6-31G*) correlate conformation with charge distribution, guiding functionalization strategies .
Q. What are the challenges in maintaining benzyloxycarbonyl group integrity?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
